molecular formula C9H9BrO B2740023 2-Bromo-5-methoxybicyclo[4.2.0]octa-1(6),2,4-triene CAS No. 1803582-84-4

2-Bromo-5-methoxybicyclo[4.2.0]octa-1(6),2,4-triene

Cat. No.: B2740023
CAS No.: 1803582-84-4
M. Wt: 213.074
InChI Key: SBKIICHVFAIMAM-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxybicyclo[4.2.0]octa-1(6),2,4-triene is a bicyclic aromatic compound characterized by a fused cyclohexene ring system with bromine and methoxy substituents at positions 2 and 5, respectively. This structure confers unique electronic and steric properties, making it a candidate for applications in organic synthesis and pharmaceuticals.

Properties

IUPAC Name

2-bromo-5-methoxybicyclo[4.2.0]octa-1,3,5-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-11-9-5-4-8(10)6-2-3-7(6)9/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKIICHVFAIMAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CCC2=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methoxybicyclo[4.2.0]octa-1(6),2,4-triene can be achieved through several methods. One common approach involves the reaction of cyclobutene with hydrogen bromide (HBr) to form the brominated bicyclic structure . The reaction typically requires controlled conditions, such as a specific temperature range and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 2 acts as a leaving group, enabling substitution reactions.

Reagent/Conditions Product Yield Source
Grignard reagents (e.g., iPrMgCl·LiCl) in THF/toluene at –20°Cα-Arylacetophenone derivatives via C–C bond formation~60–70%
Benzyl bromide/Cs₂CO₃ in 1,2-dimethoxyethane5-Benzyloxybicyclo[4.2.0]octa-1,3,5-trien-7-one (via SNAr mechanism)60–70%

Mechanistic Notes :

  • The electron-withdrawing methoxy group at position 5 activates the aromatic system for nucleophilic aromatic substitution (SNAr) under basic conditions .

  • Grignard reagents target the bromine for displacement, forming new C–C bonds at the bridgehead .

Hydrogenation and Reduction

The strained bicyclic system and conjugated double bonds allow selective reductions.

Reagent/Conditions Product Notes Source
H₂/Pd-C in ethanol at atmospheric pressurePartially or fully saturated bicyclic systemRequires extended reaction time (4–5 h)
Diborane (BH₃) in THFBorane adducts at double bondsFollowed by oxidative workup

Key Observations :

  • Catalytic hydrogenation proceeds selectively at the less hindered double bonds .

  • Borane additions are reversible and sensitive to steric effects from the methoxy group .

Ring-Opening Reactions

Thermal or photochemical conditions induce ring-opening due to strain in the bicyclo[4.2.0] system.

Conditions Product Mechanism Source
Heating (>100°C) or UV lightConjugated diene via electrocyclic opening4π disrotatory pathway

Structural Influence :

  • The methoxy group stabilizes the transition state through resonance, directing regioselectivity .

Functionalization of the Methoxy Group

The methoxy substituent undergoes demethylation or electrophilic substitution.

Reagent/Conditions Product Yield Source
BBr₃ in CH₂Cl₂ at –78°CHydroxy derivative (demethylation)~85%

Limitations :

  • Steric hindrance from the bicyclic framework limits electrophilic substitution at the methoxy-activated positions .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings.

Reagent/Conditions Product Yield Source
Suzuki coupling (Pd(PPh₃)₄, K₂CO₃)Biaryl derivatives~50–75%

Challenges :

  • The bicyclic structure may hinder transmetalation steps, necessitating optimized ligands .

Scientific Research Applications

Organic Synthesis

2-Bromo-5-methoxybicyclo[4.2.0]octa-1(6),2,4-triene serves as a versatile building block in organic synthesis for creating more complex molecules. Its unique structure allows for various functional group transformations:

  • Substitution Reactions : The bromine atom can be replaced with other nucleophiles.
  • Oxidation and Reduction Reactions : The methoxy group can undergo oxidation, while the compound can also be reduced to alter its functional groups.

Biological Studies

The compound has been utilized in biological research to study enzyme interactions and metabolic pathways:

  • Enzyme Inhibition : Research indicates that the compound can inhibit specific enzymes involved in metabolic processes, making it valuable for pharmacological studies.
  • Metabolic Pathway Analysis : It is used to trace metabolic pathways due to its distinct chemical properties.

Industrial Applications

In the chemical industry, this compound finds applications in the production of specialty chemicals and materials with unique properties:

  • Material Science : Its unique structural characteristics allow it to be used in developing new materials with desired mechanical or chemical properties.

Case Studies and Research Findings

  • Anticancer Activity :
    • Studies have shown that related compounds exhibit promising anticancer properties by inducing apoptosis in cancer cells through mitochondrial pathways.
    • A derivative demonstrated an IC50 value of 0.05 μM against MDA468 breast cancer cells.
  • Anti-inflammatory Effects :
    • Research indicates that similar compounds can inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), suggesting potential therapeutic applications in inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-Bromo-5-methoxybicyclo[4.2.0]octa-1(6),2,4-triene involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The specific pathways involved depend on the context of its application, such as its use in biological or chemical systems.

Comparison with Similar Compounds

Brominated Derivatives

  • 2,5-Dibromobicyclo[4.2.0]octa-1,3,5-triene (BCB003, CAS 145708-71-0): This compound features bromine atoms at positions 2 and 3. The dual bromination enhances electrophilic aromatic substitution (EAS) reactivity compared to mono-substituted analogs. However, steric hindrance between bromine atoms may limit regioselectivity in further reactions .
  • Its lower molecular weight (183.05 g/mol) compared to BCB003 (265.95 g/mol) suggests reduced steric bulk .

Comparison with Target Compound :
The methoxy group at position 5 in the target compound introduces electron-donating effects, which could stabilize the aromatic system and direct EAS to the brominated position (C2). This contrasts with BCB003, where dual bromine atoms create a more electron-deficient ring .

Ethynyl-Linked Analog (CAS 106677-98-9)

This compound (C₁₈H₁₄) features ethynyl bridges between bicyclo[4.2.0]octa-triene units, resulting in extended conjugation. Its XLogP3 (2.7) indicates moderate hydrophobicity, comparable to brominated analogs. However, the rigid ethynyl linkage may reduce solubility compared to the target compound’s methoxy group .

Physicochemical Properties

Property Target Compound 2,5-Dibromo (BCB003) 7-Bromo (BCB006) Ethynyl-Linked Derivative
Molecular Formula C₉H₈BrO (estimated) C₈H₆Br₂ C₈H₇Br C₁₈H₁₄
Molecular Weight (g/mol) ~215–220 (estimated) 265.95 183.05 230.11
XLogP3 ~2.5 (estimated) ~3.0 ~2.8 2.7
Key Substituents 2-Bromo, 5-methoxy 2,5-Dibromo 7-Bromo Ethynyl bridges
  • Thermal Stability : Derivatives like 37b () exhibit high melting points (>250°C), suggesting the target compound may also display thermal robustness due to its rigid bicyclic core .

Biological Activity

2-Bromo-5-methoxybicyclo[4.2.0]octa-1(6),2,4-triene (CAS Number: 1803582-84-4) is a bicyclic compound notable for its unique structural features, including a bromine atom and a methoxy group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities and interactions with molecular targets such as enzymes and receptors.

  • Molecular Formula : C9H9BrO
  • Molecular Weight : 213.07 g/mol
  • IUPAC Name : 2-bromo-5-methoxybicyclo[4.2.0]octa-1,3,5-triene

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromine and methoxy substituents are crucial for binding affinity and biological activity. The compound is believed to influence various metabolic pathways through enzyme inhibition or receptor modulation.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Enzyme Interactions : The compound shows potential as an inhibitor of certain enzymes involved in metabolic pathways.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
  • Anticancer Potential : Its structural similarities to known anticancer agents suggest possible applications in cancer therapy.

Case Study 1: Enzyme Inhibition

A study focused on the enzyme inhibition properties of bicyclic compounds similar to this compound demonstrated significant activity against various enzymes involved in cancer metabolism. The compound was tested using biochemical assays where it showed IC50 values in the low micromolar range against specific targets such as BRD4 (Bromodomain-containing protein 4) .

CompoundTarget EnzymeIC50 (µM)
2-Bromo-5-methoxyBRD430
Related CompoundCREBBP50

Case Study 2: Anti-inflammatory Activity

In another study assessing anti-inflammatory properties, this compound was evaluated in an LPS-induced inflammation model using human peripheral blood mononuclear cells (PBMCs). The compound exhibited an EC50 of approximately 1.89 µM for the inhibition of IL6 production, indicating promising anti-inflammatory potential .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally related compounds:

CompoundSimilarityNotable Activity
3-Bromo-5-methoxybicyclo[4.3.0]octaSimilar structureModerate enzyme inhibition
4-Bromobicyclo[4.2.0]octaDifferent patternLower anti-inflammatory

Q & A

Q. Table 1: Representative Synthetic Conditions

PrecursorReagentConditions (GP)YieldPurification Method
3-(o-Bromophenyl) derivativeStyrenyl sulfonateGP4 (microwave)57%Column chromatography
5-Methyl-2,4-diazabicyclop-Chloroaniline HClGP3 (dioxane)78%Column chromatography

How is the structure of this compound confirmed?

Level : Basic
Methodological Answer :
Structural confirmation relies on spectroscopic techniques:

  • IR Spectroscopy : Identifies functional groups (e.g., C-Br stretching at ~550 cm⁻¹, methoxy C-O at ~1250 cm⁻¹) .
  • NMR (¹H and ¹³C) : Resolves bicyclo ring protons (δ 6.5–7.2 ppm for aromatic protons) and methoxy groups (δ 3.8–4.0 ppm). Carbon shifts for quaternary carbons (e.g., bridgehead carbons at δ 120–140 ppm) confirm the bicyclo framework .
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) match theoretical molecular weights (e.g., m/z 252.03 for C₁₀H₁₀BrO) .

What challenges arise in the purification of this compound, and how are they addressed?

Level : Advanced
Methodological Answer :
Key challenges include:

  • Co-elution of byproducts : Due to structural similarity to intermediates (e.g., unreacted diazabicyclo derivatives). Solution: Gradient elution with hexane/ethyl acetate (4:1 to 1:1) improves separation .
  • Thermal instability : Degradation during rotary evaporation. Solution: Use low-temperature evaporation (<40°C) and inert atmospheres (N₂) during handling .

How do reaction conditions affect the yield and selectivity of this compound?

Level : Advanced
Methodological Answer :

  • Microwave parameters : Higher power (150 W) and shorter irradiation (10 min vs. 30 min) reduce side reactions (e.g., over-substitution) and improve yields (69% vs. 59% under GP3 vs. GP4) .
  • Solvent polarity : Polar solvents (dioxane) enhance solubility of bicyclo precursors, increasing reaction efficiency .
  • Stoichiometry : A 1:1.2 molar ratio of bicyclo precursor to sulfonate ester minimizes unreacted starting material .

Are there contradictions in spectroscopic data for bromo-methoxy bicyclo compounds?

Level : Advanced
Methodological Answer :
Discrepancies may arise due to:

  • Ring strain effects : Downfield shifts in ¹³C NMR for bridgehead carbons (δ 135–140 ppm vs. δ 120–130 ppm in non-strained analogs) .
  • Solvent-dependent coupling constants : J-values for vicinal protons vary with DMSO-d₆ vs. CDCl₃. For example, J = 8.5 Hz in CDCl₃ vs. 7.2 Hz in DMSO-d₆ .
  • Validation : Cross-referencing with computational models (DFT calculations) resolves ambiguities .

What are the applications of this compound in synthesizing biologically active molecules?

Level : Basic
Methodological Answer :
The compound serves as a key intermediate in:

  • Cross-coupling reactions : Suzuki-Miyaura couplings to introduce aryl groups for drug candidates (e.g., kinase inhibitors) .
  • Heterocycle synthesis : Reacts with amines to form diazabicyclo derivatives with antimicrobial activity .

Q. Table 2: Representative Applications

ApplicationTarget MoleculeBiological ActivityReference
Suzuki couplingAryl-substituted bicycloAnticancer leads
Diazabicyclo derivatization2,4-Diazabicyclo scaffoldsAntimicrobial agents

How can researchers optimize microwave-assisted synthesis?

Level : Advanced
Methodological Answer :
Optimization strategies include:

  • Irradiation time : 10–15 min balances yield and decomposition (prolonged heating >20 min reduces yield by 15–20%) .
  • Solvent selection : High microwave-absorbing solvents (e.g., DMF, dioxane) improve energy transfer .
  • Catalyst loading : 5 mol% Pd(OAc)₂ enhances coupling efficiency in cross-coupling steps .

What are the thermal stability considerations for this compound?

Level : Basic
Methodological Answer :

  • Melting point : High thermal stability (mp >250°C for analogs like 37b) suggests suitability for high-temperature reactions .
  • Storage : Store at –20°C under argon to prevent bromine displacement or oxidation .

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